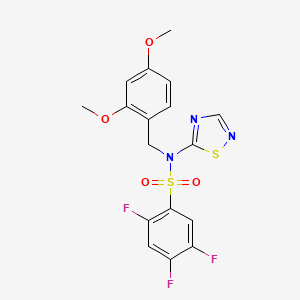

N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

CAS No.: 1235406-89-9

Cat. No.: VC2858341

Molecular Formula: C17H14F3N3O4S2

Molecular Weight: 445.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235406-89-9 |

|---|---|

| Molecular Formula | C17H14F3N3O4S2 |

| Molecular Weight | 445.4 g/mol |

| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C17H14F3N3O4S2/c1-26-11-4-3-10(15(5-11)27-2)8-23(17-21-9-22-28-17)29(24,25)16-7-13(19)12(18)6-14(16)20/h3-7,9H,8H2,1-2H3 |

| Standard InChI Key | WHVAGQIOVODUCH-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=C(C=C(C(=C3)F)F)F)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=C(C=C(C(=C3)F)F)F)OC |

Introduction

Structural Characteristics and Properties

N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide possesses a molecular formula of C17H14F3N3O4S2 with a molecular weight of 445.4 g/mol. The compound's structure features several key components that define its chemical identity:

-

A benzenesulfonamide core serving as the central scaffold

-

Three fluorine atoms strategically positioned at the 2, 4, and 5 positions of the benzene ring

-

A 2,4-dimethoxybenzyl group attached to the sulfonamide nitrogen

-

A 1,2,4-thiadiazol-5-yl group also bound to the sulfonamide nitrogen

This unique arrangement of functional groups contributes to the compound's chemical behavior and potential biological interactions. The structure can be represented using the SMILES notation: COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=C(C=C(C(=C3)F)F)F)OC.

Table 1: Physical and Chemical Properties of N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

| Property | Value |

|---|---|

| CAS Number | 1235406-89-9 |

| Molecular Formula | C17H14F3N3O4S2 |

| Molecular Weight | 445.4 g/mol |

| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C17H14F3N3O4S2/c1-26-11-4-3-10(15(5-11)27-2)8-23(17-21-9-22-28-17)29(24,25)16-7-13(19)12(18)6-14(16)20/h3-7,9H,8H2,1-2H3 |

| Standard InChIKey | WHVAGQIOVODUCH-UHFFFAOYSA-N |

| Appearance | Not specified in available data |

| Solubility | Likely soluble in organic solvents such as DMSO, methanol, and ethanol |

Pharmacological Applications

The structural features of N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide suggest potential applications in pharmaceutical research, particularly in the field of pain management. Compounds from this structural class have been investigated for their utility in addressing various pain conditions .

Patent literature indicates that benzenesulfonamides structurally related to this compound may have applications in treating:

-

Nociceptive pain arising from tissue damage

-

Inflammatory pain associated with tissue injury and inflammation

According to patent WO2015181797A1, compounds in this structural class could potentially be formulated into pharmaceutical compositions, either alone or in combination with other active pharmaceutical ingredients such as:

-

Opiate agonists or antagonists

-

Calcium channel antagonists

-

NMDA receptor modulators

-

COX-2 selective inhibitors

A key advantage of this structural class is the potential selectivity for Nav1.7 over other sodium channel subtypes, particularly Nav1.5, which is predominantly expressed in cardiac tissue . This selectivity profile could theoretically lead to pain treatments with reduced cardiac side effects compared to non-selective sodium channel blockers.

Table 2: Potential Therapeutic Applications of N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide Based on Structural Class Properties

| Potential Application | Underlying Mechanism | Theoretical Advantage |

|---|---|---|

| Analgesic agent | Modulation of Nav1.7 channels | Potentially fewer cardiac side effects compared to non-selective sodium channel blockers |

| Anti-inflammatory agent | Possible effects via 1,2,4-thiadiazole moiety | Novel mechanism complementary to traditional anti-inflammatory agents |

| Neuropathic pain treatment | Selective targeting of pain-specific sodium channels | May address treatment-resistant neuropathic pain conditions |

| Adjunctive therapy | Combination with established analgesics | Potential for dose reduction of conventional analgesics and fewer side effects |

Structure-Activity Relationship Analysis

The potential biological activity of N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide is likely influenced by specific structural features that determine its interaction with biological targets.

Key Structural Elements

-

Benzenesulfonamide core: This fundamental structure serves as the primary pharmacophore in many sodium channel modulators. The sulfonamide group (SO2NH) can form hydrogen bonds with amino acid residues in target binding pockets . The negatively charged sulfonamide can interact with positively charged amino acids, particularly in voltage-sensing domains of ion channels.

-

Fluorine substitution pattern: The 2,4,5-trifluoro substitution on the benzene ring contributes multiple favorable properties:

-

Enhancement of metabolic stability by blocking vulnerable sites from oxidative metabolism

-

Modulation of the electronic properties of the aromatic ring, affecting its interaction with target proteins

-

Potential increase in binding affinity through direct interactions with target proteins

-

-

1,2,4-thiadiazol-5-yl moiety: This heterocyclic structure likely contributes to the compound's pharmacological profile through:

-

Providing hydrogen bond acceptors through the nitrogen and sulfur atoms

-

Contributing to π-stacking interactions with aromatic amino acid residues

-

Introducing a specific spatial arrangement that may be critical for target recognition

-

Potentially conferring additional biological activities similar to those observed with structurally related 1,2,4-triazole compounds, including antimicrobial and anti-inflammatory properties

-

-

2,4-dimethoxybenzyl group: This substituent influences the compound's physicochemical and biological properties by:

-

Increasing lipophilicity, potentially improving membrane permeability

-

Providing hydrogen bond acceptors through the methoxy oxygen atoms

-

Contributing to hydrophobic interactions within binding pockets

-

Potentially affecting the compound's selectivity profile for different targets

-

Comparison with Structurally Related Compounds

Examining structurally related compounds provides insights into how specific modifications might affect the biological activity and physicochemical properties of N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide.

Table 3: Comparison of N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide with Related Compounds

Research on structurally related compounds has shown that the binding mode of benzenesulfonamides to the voltage-sensing domain IV of Nav1.7 typically involves the sulfonamide group interacting with gating charges on the S4 segment through electrostatic and van der Waals interactions . Small modifications to the core structure can significantly impact activity and selectivity, emphasizing the importance of careful structure optimization for developing compounds with desired pharmacological profiles.

Current Research and Future Directions

Recent Research Advances

Recent research on benzenesulfonamide sodium channel modulators has introduced innovative approaches to enhance their potency and selectivity:

-

Bi-epitopic crosslinking strategy: This approach involves designing molecules that can simultaneously bind to two different sites on the target protein. Recent studies have demonstrated that conjugating compounds that bind to voltage-sensing domain II (VSD II) with molecules that interact with VSD IV results in significantly increased potency against Nav1.7, with some compounds achieving IC50 values in the sub-nanomolar range .

-

Computational approaches: Advanced computational methods are increasingly being employed to understand the binding modes of benzenesulfonamides and predict the effects of structural modifications. These include molecular docking, molecular dynamics simulations, and quantum chemical calculations that provide valuable insights for rational drug design .

-

Patent developments: Recent patent literature reveals ongoing interest in developing novel benzenesulfonamides as sodium channel inhibitors. Patents WO2015077905A1 and WO2015181797A1 disclose various sulfonamide derivatives and their potential use in pain management .

Future Research Directions

Future research involving N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide and related compounds might explore several promising avenues:

-

Comprehensive structure-activity relationship studies:

-

Systematic modification of each structural element to optimize properties

-

Exploration of alternative heterocyclic rings to replace the 1,2,4-thiadiazole

-

Investigation of different substitution patterns on the benzenesulfonamide core

-

-

Enhancement of drug-like properties:

-

Improving aqueous solubility while maintaining target affinity

-

Enhancing metabolic stability to improve half-life

-

Optimizing oral bioavailability through prodrug approaches or formulation strategies

-

-

Expanding biological evaluation:

-

Assessment of sodium channel subtype selectivity profiles

-

Evaluation in various pain models, including neuropathic and inflammatory pain

-

Investigation of potential antimicrobial activity based on the presence of the 1,2,4-thiadiazole moiety

-

-

Advanced delivery approaches:

-

Development of targeted delivery systems to increase local concentration at desired sites

-

Exploration of novel formulation strategies to improve pharmacokinetic properties

-

Table 4: Research Challenges and Potential Solutions for N-(2,4-Dimethoxybenzyl)-2,4,5-trifluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide Development

| Challenge | Potential Solution | Expected Benefit |

|---|---|---|

| Limited aqueous solubility | Prodrug approaches or advanced formulation | Improved bioavailability and dosing flexibility |

| Achieving optimal selectivity profile | Structure-based design targeting unique features of specific ion channels | Reduced off-target effects and improved safety profile |

| Metabolic stability | Strategic fluorination or other metabolic blocking strategies | Extended half-life and reduced dosing frequency |

| Demonstrating clinical relevance | Comprehensive preclinical evaluation in relevant disease models | Clear path to clinical development |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume